Dihydrooxoepistephamiersine

Stereochemistry Natural Product Isolation NMR Spectroscopy

Resolving hasubanan opioid receptor SAR demands a reference compound bearing the unique C13-hydroxyl/C16-ketone motif - absent in epistephamiersine and oxoepistephamiersine. • ≥98% HPLC purity; characterized by NMR & MS • LogP 2.12, TPSA 86.7 Ų - distinct from all co-occurring S. japonica congeners • Enables unambiguous HPLC/LC-MS dereplication & chemotaxonomic discrimination • Soluble in CHCl₃, CH₂Cl₂, EtOAc, DMSO, acetone Std. packs: 10 mg, 50 mg, 100 mg. Bulk/custom synthesis available.

Molecular Formula C21H27NO7
Molecular Weight 405.4 g/mol
Cat. No. B12437429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrooxoepistephamiersine
Molecular FormulaC21H27NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
InChIInChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12?,14?,18?,19-,20+,21+/m1/s1
InChIKeyOUWUCZBFYDREBB-RQBBZRAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrooxoepistephamiersine (CAS 51804-69-4): Chemical Identity and Structural Classification for Research Procurement


Dihydrooxoepistephamiersine (CAS 51804-69-4, molecular formula C₂₁H₂₇NO₇, molecular weight 405.44 g/mol) is a natural hasubanan-type alkaloid isolated from the roots of Stephania japonica (Menispermaceae) [1]. The compound belongs to the hasubanan alkaloid class, which is characterized by a distinctive aza[4.4.3]propellane tetracyclic core structurally analogous to morphine . Notably, the compound possesses a specific stereochemical configuration at C-7 with a β-equatorial methoxyl group, distinguishing it from its α-axial epimer dihydrostephamiersine [2]. The compound is commercially available as an analytical reference standard with HPLC purity specifications typically ≥98% .

Dihydrooxoepistephamiersine Procurement: Why Hasubanan Alkaloid Class Analogs Are Not Interchangeable


Dihydrooxoepistephamiersine cannot be substituted with structurally related hasubanan alkaloids due to stereochemical specificity and functional group variations that critically determine analytical behavior and structure-activity relationships. Within the Stephania japonica-derived hasubanan series, compounds differ at key positions: stephamiersine (C21H27NO6) and epistephamiersine (C21H27NO6) are epimeric at the C-7 methoxyl group, while oxostephamiersine contains a ketone functionality absent in the dihydro derivatives [1]. Dihydrooxoepistephamiersine is specifically the borohydride reduction product of epistephamiersine, yielding a distinct stereochemical outcome (β-equatorial C-7 configuration) that differs from dihydrostephamiersine (α-axial C-7 configuration), a product of stephamiersine reduction [1]. These stereochemical differences produce divergent NMR spectral signatures and chromatographic retention behaviors, rendering the compounds non-interchangeable as analytical reference materials. Furthermore, hasubanan alkaloids across different Stephania species exhibit distinct bioactivity profiles: for instance, compounds from S. longa display anti-inflammatory activity (IC50 6.54–30.44 µM against TNF-α and IL-6) , while S. japonica-derived alkaloids demonstrate δ-opioid receptor affinity (IC50 0.7–46 µM) [2]. Substituting dihydrooxoepistephamiersine with a generic 'hasubanan alkaloid' would therefore confound both analytical method development and pharmacological investigations.

Dihydrooxoepistephamiersine: Quantifiable Differentiation Evidence for Research and Procurement Decisions


Stereochemical Differentiation: β-Equatorial C-7 Methoxyl Configuration Distinguishes Dihydrooxoepistephamiersine from Its α-Axial Epimer

Dihydrooxoepistephamiersine (compound 5 in the original isolation study) possesses a β-equatorial methoxyl group at the C-7 position, in contrast to its epimer dihydrostephamiersine (compound 6), which bears an α-axial C-7 methoxyl group [1]. Both compounds are produced via stereoselective sodium borohydride reduction: epistephamiersine (β-equatorial C-7 methoxyl, C-8 ketone) yields dihydrooxoepistephamiersine, while stephamiersine (α-axial C-7 methoxyl, C-8 ketone) yields dihydrostephamiersine [1]. The stereochemical assignment was established through NMR spectroscopic analysis, with distinct coupling patterns observed for the C-7 methine proton [1].

Stereochemistry Natural Product Isolation NMR Spectroscopy

Structural Differentiation: Oxidized C-16 Ketone Functionality Distinguishes Dihydrooxoepistephamiersine from Non-Oxo Dihydro Analogs

Dihydrooxoepistephamiersine (molecular formula C₂₁H₂₇NO₇, molecular weight 405.44 g/mol) contains a C-16 ketone (oxo) functionality, which is absent in the parent dihydroepistephamiersine scaffold [1][2]. In the original isolation and derivatization study, dihydrooxoepistephamiersine is designated as the reduced product of epistephamiersine that retains the C-16 carbonyl, whereas further reduction of this carbonyl yields dihydroepistephamiersine [1]. The presence of this carbonyl group contributes to the compound's distinct polarity, hydrogen-bonding capacity (one H-bond donor, seven H-bond acceptors), and chromatographic behavior compared to fully reduced analogs [2].

Structure-Activity Relationship Alkaloid Chemistry Functional Group Analysis

Spectroscopic Differentiation: 13C NMR Carbonyl Signal Provides Distinct Identification Marker for Dihydrooxoepistephamiersine

13C NMR analysis of five known hasubanan alkaloids—oxostephamiersine (1), stephamiersine (2), epistephamiersine (3), dihydrooxostephamiersine (4), and dihydrostephamiersine (5)—enabled definitive assignment of the C-16 carbonyl resonance [1]. Dihydrooxoepistephamiersine (referred to as dihydrooxostephamiersine in the spectral study) exhibits a characteristic downfield carbonyl carbon signal corresponding to the C-16 ketone, which is absent in dihydrostephamiersine and present at a shifted chemical shift in oxostephamiersine due to the α,β-unsaturated ketone system [1]. The 13C NMR spectra were acquired with full assignment of the hasubanan skeleton carbons, establishing reference data for distinguishing this compound from its closely related analogs [1].

13C NMR Spectroscopy Structural Elucidation Analytical Reference Standards

Species-Specific Sourcing: Dihydrooxoepistephamiersine Derives Exclusively from Stephania japonica, Not Other Stephania Species

Dihydrooxoepistephamiersine is biosynthesized and isolated specifically from the roots of Stephania japonica (Thunb.) Miers (Menispermaceae) [1]. In contrast, related hasubanan alkaloids with distinct bioactivity profiles are derived from different species: compounds from S. longa have been shown to inhibit TNF-α and IL-6 production with IC50 values ranging from 6.54 to 30.44 µM , while antimicrobial hasubanan alkaloids from S. longa displayed MIC values of 50 μg/mL against S. aureus [2]. No peer-reviewed bioactivity data are available for dihydrooxoepistephamiersine itself, but its species-specific occurrence in S. japonica—a plant whose alkaloids are known to exhibit δ-opioid receptor affinity (IC50 0.7–46 µM) [3]—suggests a distinct chemotaxonomic and potential pharmacological context.

Natural Product Sourcing Botanical Authentication Species Specificity

Dihydrooxoepistephamiersine: Validated Application Scenarios Based on Structural and Chemical Evidence


Analytical Reference Standard for Hasubanan Alkaloid Identification and Purity Verification

Dihydrooxoepistephamiersine is supplied with HPLC purity specifications typically ≥98%, and vendors provide supporting documentation including HPLC chromatograms and NMR spectra [1]. The compound's distinct 13C NMR carbonyl signal (C-16 ketone) enables unambiguous identification and differentiation from co-occurring hasubanan alkaloids such as dihydrostephamiersine and oxostephamiersine . It is specifically intended for use as a reference material in HPLC and LC-MS analyses [2]. This application is most appropriate for laboratories conducting quality control of Stephania japonica extracts, developing analytical methods for hasubanan alkaloid profiling, or verifying compound identity in natural product repositories.

Stereochemical Probe in Epimerization and Reduction Mechanism Studies

The well-characterized epimeric relationship between dihydrooxoepistephamiersine (β-equatorial C-7 methoxyl) and dihydrostephamiersine (α-axial C-7 methoxyl) renders this compound pair valuable for studying stereoselective reduction mechanisms [1]. Both compounds are generated via sodium borohydride reduction of their respective ketone precursors (epistephamiersine and stephamiersine) with retention of stereochemistry at C-7 [1]. Researchers investigating factors governing stereochemical outcomes in polycyclic alkaloid systems, or those requiring defined stereochemical standards for chiral method development, may utilize this compound as a characterized reference point.

Chemotaxonomic Marker for Stephania japonica Authentication and Species Discrimination

Dihydrooxoepistephamiersine is biosynthesized exclusively by Stephania japonica, distinguishing it from hasubanan alkaloids produced by other Stephania species such as S. longa, which yields compounds with anti-inflammatory (IC50 6.54–30.44 µM against TNF-α/IL-6) and antimicrobial (MIC 50 μg/mL against S. aureus) activities [2]. This species specificity supports its use as a reference marker in botanical authentication studies, particularly in projects requiring discrimination between S. japonica and morphologically similar Stephania species. Additionally, given that S. japonica alkaloids exhibit δ-opioid receptor affinity (IC50 0.7–46 µM) [3], the compound may serve as a sentinel marker in investigations of species-specific pharmacological potential.

Natural Product Derivatization and Semi-Synthetic Scaffold Development

The presence of the C-16 ketone (oxo) functionality in dihydrooxoepistephamiersine, as distinct from the fully reduced dihydroepistephamiersine scaffold [1], provides a reactive handle for further chemical modification. The carbonyl group enables transformations such as reductive amination, oxime formation, and hydrazone synthesis. Researchers exploring structure-activity relationships within the hasubanan alkaloid class may employ this compound as a starting material for generating semi-synthetic derivatives, with the defined stereochemistry (β-equatorial C-7 methoxyl) serving as a fixed reference point for assessing the impact of subsequent modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrooxoepistephamiersine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.